molecular formula C6H6FNO2 B12929110 Methyl 3-fluoro-1H-pyrrole-2-carboxylate

Methyl 3-fluoro-1H-pyrrole-2-carboxylate

Cat. No.: B12929110
M. Wt: 143.12 g/mol
InChI Key: IBPGSWXSNFTJJS-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H6FNO2 It is a fluorinated derivative of pyrrole, a five-membered aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-1H-pyrrole-2-carboxylate typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This reaction can yield both 2- and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyrrole derivatives, while oxidation and reduction can produce different functionalized pyrroles.

Scientific Research Applications

Methyl 3-fluoro-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrole-2-carboxylate: A non-fluorinated analogue with different chemical properties.

    3-Fluoropyrrole: A simpler fluorinated pyrrole derivative.

    N-Methyl-3-fluoropyrrole: Another fluorinated pyrrole with a different substitution pattern.

Uniqueness

Methyl 3-fluoro-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

methyl 3-fluoro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H6FNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3

InChI Key

IBPGSWXSNFTJJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)F

Origin of Product

United States

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